molecular formula C8H10FNO B070347 3-(6-Fluoropyridin-3-yl)propan-1-ol CAS No. 174523-84-3

3-(6-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B070347
CAS No.: 174523-84-3
M. Wt: 155.17 g/mol
InChI Key: YDTKCTBHLZAZMX-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-3-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a propanol group at the 3-position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoropyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the pyridine ring. This can lead to specific interactions with biological targets, potentially modulating their activity and resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Fluoropyridin-3-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can result in distinct properties and applications compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

3-(6-fluoropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTKCTBHLZAZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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